REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14].S(Cl)([Cl:18])(=O)=O>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:4]([Cl:18])=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH:7]=[C:6]2[CH3:14]
|
Name
|
|
Quantity
|
15.78 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC(NC2=CC1)=O)C
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
two
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250 ml, three-necked round bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermowatch, and addition funnel
|
Type
|
CUSTOM
|
Details
|
Reaction temperature
|
Type
|
CUSTOM
|
Details
|
held between 70-75° C.
|
Type
|
CUSTOM
|
Details
|
product precipitated from solution about one third through the addition
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Product was isolated by suction filtration
|
Type
|
WASH
|
Details
|
with acetic acid and one 50 ml wash with ethanol
|
Type
|
CUSTOM
|
Details
|
Air dried yield is 17.9 g
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C(=C2C(=CC(NC2=CC1)=O)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |